5-(Thiophen-2-yl)isoxazole-3-carbohydrazide

Fluorescent chemosensor Gallium detection Schiff base

Specialized heterocyclic hydrazides for trace metal sensing often lack verified performance data. This compound solves that gap. - **Core value**: Enables TIC sensor synthesis → Ga³⁺ LOD = 7.88 nM (39× better than ethoxy analogs for Fe³⁺). - **Dual function**: Sequential Ga³⁺ turn-on / Fe³⁺ turn-off; also ratiometric Ga³⁺ + Cu²⁺ via 25-DHTC. - **Supply**: ≥95% purity, mp 143-144°C. Ready for Schiff-base library synthesis or portable test strip R&D.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 90004-25-4
Cat. No. B2397725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)isoxazole-3-carbohydrazide
CAS90004-25-4
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)C(=O)NN
InChIInChI=1S/C8H7N3O2S/c9-10-8(12)5-4-6(13-11-5)7-2-1-3-14-7/h1-4H,9H2,(H,10,12)
InChIKeyUONIOLDTDNNOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophene-Isoxazole Carbohydrazide Building Block Overview


5-(Thiophen-2-yl)isoxazole-3-carbohydrazide is a heterocyclic compound (C₈H₇N₃O₂S, MW 209.23) that integrates an electron-rich thiophene ring at the 5-position of an electron-deficient isoxazole core bearing a reactive carbohydrazide (–CONHNH₂) group at the 3-position [1]. This push-pull electronic architecture enables the compound to serve as a versatile precursor for Schiff-base condensation with aromatic aldehydes, generating structurally tunable fluorescent chemosensors with demonstrated sub-nanomolar detection limits for Ga³⁺ and Fe³⁺ ions [2]. Commercially available at ≥95% purity with a reported melting point of 143–144 °C, it is utilized in medicinal chemistry, analytical sensor development, and materials science .

Schiff-base condensation precursor: Reactive carbohydrazide handle enables straightforward derivatization with aromatic aldehydes for fluorescent sensor library synthesis.
Thiophene-isoxazole ICT platform: Push-pull electronic architecture supports intramolecular charge-transfer-based fluorescence sensing of metal ions.
Metal-ion sensor research workflow: Reported low-nanomolar detection context for Ga³⁺, Fe³⁺, and Cu²⁺ in fluorescence turn-on, turn-off, and ratiometric modes.

Why Generic Substitution of This Building Block Fails


Isoxazole-3-carbohydrazides sharing the same core scaffold exhibit strikingly different performance profiles that are governed by the nature and position of the aryl/heteroaryl substituent at the 5-position and the electronic character of the aldehyde used for Schiff-base derivatization [1]. For fluorescence sensing, the thiophene ring imparts a distinct intramolecular charge-transfer (ICT) character that phenyl analogs lack, while the steric and electronic effects of the aldehyde partner directly control analyte selectivity, binding stoichiometry, and limit of detection (LOD) [1][2]. Empirically, TIC—the Schiff base formed from 5-(thiophen-2-yl)isoxazole-3-carbohydrazide and 2-hydroxybenzaldehyde—delivers a Ga³⁺ LOD of 7.88 nM, which is 3.3-fold lower (more sensitive) than that of its ethoxy-substituted congener TIE (26.3 nM) synthesized from the same hydrazide precursor [1]. This demonstrates that even subtle changes to the derivatizing aldehyde produce substantial quantitative differences in sensor performance, rendering generic substitution of either the hydrazide building block or its derivatives unreliable without supporting comparative data.

Phenyl analog mismatch
5-Phenylisoxazole-3-carbohydrazide derivatives are reported as MAO-B inhibitors; the thiophene scaffold shifts electronic properties toward metal-coordination sensing. The two scaffolds may not transfer across application domains.
Aldehyde partner sensitivity
Schiff-base sensor performance depends critically on the aldehyde used for condensation. Even subtle substituent changes (e.g., 2-hydroxy vs. 3-ethoxy) can alter LOD by several-fold and may shift analyte selectivity.
Positional isomer criticality
Among dihydroxybenzaldehyde-derived isomers, only the 2,5-substituted variant produced functional dual-ion ratiometric response. Other positional isomers may not replicate sensing capability.

Head-to-Head Performance Evidence for This Hydrazide


TIC vs. TIE: Ga³⁺ Detection Sensitivity Advantage

In a direct head-to-head comparison, the Schiff base TIC, derived from 5-(thiophen-2-yl)isoxazole-3-carbohydrazide and 2-hydroxybenzaldehyde, achieved a limit of detection (LOD) for Ga³⁺ of 7.88 × 10⁻⁹ M (7.88 nM), which is approximately 3.3-fold lower (more sensitive) than the LOD of 2.63 × 10⁻⁸ M (26.3 nM) exhibited by its structural analog TIE, which incorporates a 3-ethoxy substituent on the aldehyde ring [1]. Both sensors were evaluated under identical conditions in DMSO/H₂O buffer, with TIE's reduced sensitivity attributed to steric hindrance from the ethoxy group that partially impedes Ga³⁺ coordination [1].

TIC vs. TIE: Ga³⁺ LOD
Head-to-head
TIC LOD 7.88 nM vs. TIE LOD 26.3 nM
~3.3× lower LOD for TIC; both measured in DMSO/H₂O buffer, 1:2 binding stoichiometry
Supports aldehyde-dependent sensor sensitivity context
Steric hindrance from ethoxy group in TIE partially impedes Ga³⁺ coordination
Fluorescent chemosensor Gallium detection Schiff base

TIC-Ga³⁺ Complex: 39-Fold Fe³⁺ Sensing Advantage

The pre-formed TIC-Ga³⁺ and TIE-Ga³⁺ complexes were evaluated as turn-off fluorescent probes for Fe³⁺ ions. The TIC-Ga³⁺ complex exhibited a Fe³⁺ LOD of 8.66 × 10⁻⁹ M (8.66 nM), whereas the TIE-Ga³⁺ complex showed a markedly inferior LOD of 3.38 × 10⁻⁷ M (338 nM) [1]. This represents an approximately 39-fold sensitivity advantage for the TIC-based system over TIE for sequential Fe³⁺ detection [1]. Both complexes operated via a fluorescence quenching mechanism and were validated in environmental water samples and portable paper-based sensor formats [1].

Fe³⁺ Sequential Detection
Head-to-head
~39× lower Fe³⁺ LOD
TIC-Ga³⁺ complex: 8.66 nM vs. TIE-Ga³⁺ complex: 338 nM; turn-off fluorescence mode
Reported sequential dual-ion detection context
Validated in environmental water and paper-based sensor formats
Fluorescent chemosensor Iron detection Sequential sensing

Positional Isomer Effect on Dual-Ion Ratiometric Sensing

A systematic series of four Schiff-base positional isomers (2n-DHTC, n = 3, 4, 5, 6) was synthesized by condensing 5-(thiophen-2-yl)isoxazole-3-carbohydrazide with 2,n-dihydroxybenzaldehyde variants. Among these, only the 2,5-dihydroxy isomer (25-DHTC) exhibited dual-emission ICT character with a large Stokes shift and demonstrated ratiometric fluorescence recognition of Ga³⁺ (LOD = 15.0 nM) and reversible fluorimetric quenching by Cu²⁺ (LOD = 2.4 nM) [1]. The other three isomers (n = 3, 4, 6) failed to produce satisfactory dual-response profiles, establishing that the 5-position hydroxyl group is essential for the ratiometric dual-ion sensing capability [1].

Positional Isomer Effect
Head-to-head
25-DHTC functional vs. 23/24/26-DHTC non-functional
Only 2,5-dihydroxy isomer: ratiometric Ga³⁺ LOD 15.0 nM, Cu²⁺ LOD 2.4 nM; dual-emission ICT with large Stokes shift
Supports isomer-dependent sensor design validation
5-position hydroxyl group essential for dual-ion ratiometric capability
Ratiometric sensor Gallium detection Copper detection Positional isomer effect

Cross-Study Ga³⁺ LOD Comparison Against DHTC Pharmacophore

A related thiophene-based fluorescent chemosensor, DHTC (derived from a distinct thiophene-isoxazole hydrazide scaffold), was reported to detect Ga³⁺ with a LOD of 0.39 μM (390 nM) and a 1:1 binding stoichiometry [3]. When compared against sensors derived from 5-(thiophen-2-yl)isoxazole-3-carbohydrazide, the TIC sensor achieves a Ga³⁺ LOD of 7.88 nM—approximately 50-fold lower (more sensitive)—while 25-DHTC achieves 15.0 nM, representing a 26-fold improvement over the DHTC baseline [1][2][3]. Additionally, both TIC and 25-DHTC exhibit 1:2 or 1:3 chelation stoichiometry versus DHTC's 1:1, indicating enhanced binding capacity [1][2][3].

Cross-Study Ga³⁺ LOD
Cross-study
~50× improvement over DHTC baseline
TIC: 7.88 nM; 25-DHTC: 15.0 nM vs. DHTC: 390 nM; all DMSO/H₂O buffer systems
Reported cross-study ranking context; verify conditions
Enhanced binding stoichiometry (1:2/1:3 vs. DHTC 1:1) may contribute to sensitivity
Fluorescent chemosensor Gallium detection Pharmacophore comparison

Thiophene vs. Phenyl Scaffold Differentiation in Target Engagement

The phenyl analog 5-phenylisoxazole-3-carbohydrazide and its Schiff-base derivatives have been extensively characterized as reversible, competitive MAO-B inhibitors with nanomolar potency; for example, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (compound 6c) demonstrated potent MAO-B inhibition with a docking score of −10.98 kcal/mol and significant neuroprotective efficacy in an MPTP-induced mouse model of Parkinson's disease [1]. The thiophene analog, 5-(thiophen-2-yl)isoxazole-3-carbohydrazide, replaces the phenyl ring with a sulfur-containing heterocycle, introducing distinct electronic properties (higher electron density, altered HOMO-LUMO gap, different hydrogen-bonding capacity) that are expected to shift target selectivity away from MAO-B toward metal-ion coordination and fluorescence sensing applications, as evidenced by the chemosensor data above [2][3]. No MAO inhibitory data are currently reported for the thiophene compound.

Thiophene vs. Phenyl Scaffold
Class-level
Thiophene: validated metal-ion sensing. Phenyl: reported MAO-B inhibition
No MAO inhibitory data reported for thiophene compound; scaffold electronic properties differ
Class-level scaffold differentiation context
Phenyl analog data from MPTP mouse model; thiophene application domain remains sensing-focused
MAO-B inhibition Parkinson's disease Scaffold hopping Heterocyclic medicinal chemistry

Key Research and Industrial Application Scenarios


Sub-10 nM Ga³⁺ Sensors for Semiconductor Wastewater

The TIC sensor, synthesized via simple condensation of 5-(thiophen-2-yl)isoxazole-3-carbohydrazide with 2-hydroxybenzaldehyde, delivers a Ga³⁺ LOD of 7.88 nM and has been successfully deployed in environmental water samples and portable paper-based test strips [1]. This performance profile makes the hydrazide an optimal starting material for laboratories or industrial QC facilities developing on-site Ga³⁺ monitoring tools for semiconductor manufacturing effluents, where gallium contamination must be quantified at trace levels.

Sequential Ga³⁺/Fe³⁺ Off-On-Off Detection in Process Control

The TIC/TIC-Ga³⁺ system provides sequential recognition of Ga³⁺ (turn-on, blue fluorescence) followed by Fe³⁺ (turn-off quenching) with LODs of 7.88 nM and 8.66 nM, respectively—a 39-fold improvement over the TIE-based system for Fe³⁺ [1]. This dual-ion, single-probe capability is valuable for process analytical technology (PAT) in optoelectronics manufacturing, where both gallium and iron levels must be monitored simultaneously without probe exchange.

Ratiometric Ga³⁺ and Cu²⁺ Smartphone-Enabled Sensing

The 25-DHTC sensor, uniquely active among the four 2n-DHTC positional isomers, exhibits ratiometric fluorescence response to Ga³⁺ (LOD = 15.0 nM) and instantaneous fluorimetric quenching by Cu²⁺ (LOD = 2.4 nM, complete response within 6 seconds) [2]. The sensor has been integrated with smartphone-based RGB analysis for field-deployable water quality testing, making 5-(thiophen-2-yl)isoxazole-3-carbohydrazide the critical precursor for developing portable, dual-ion environmental monitoring kits [2].

Medicinal Chemistry Scaffold-Hopping for Non-MAO Targets

Given that 5-phenylisoxazole-3-carbohydrazide derivatives have been optimized as MAO-B inhibitors for Parkinson's disease [3], the thiophene analog offers a logical scaffold-hopping opportunity for medicinal chemistry programs seeking to divert target selectivity away from MAO enzymes toward metal-dependent or metal-sensing biological pathways. The reactive carbohydrazide handle enables rapid parallel library synthesis via Schiff-base condensation with diverse aldehydes, allowing high-throughput exploration of structure-activity relationships in antibacterial, anticancer, or metal-related therapeutic areas.

Application
Selection Property
Validation Focus
Trace Ga³⁺ sensor development
Thiophene ICT fluorescence turn-on profile
LOD validation in target aqueous matrix
Sequential Ga³⁺/Fe³⁺ detection studies
Off-on-off dual-ion response capability
Sequential sensing endpoint verification
Ratiometric multi-ion sensor research
Positional isomer-dependent dual-emission ICT
Dual-emission ratiometric response review
Scaffold-hopping derivatization studies
Thiophene electronic differentiation from phenyl
Metal-coordination pathway screening
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